molecular formula C27H21FN4O2S2 B11475279 1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11475279
M. Wt: 516.6 g/mol
InChI Key: WTSRIZFSMFMXIV-UHFFFAOYSA-N
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Description

1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines benzothiazole, fluorophenyl, and pyrazolo-thiazepinone moieties. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of Benzothiazole Moiety: This can be achieved by treating 2-mercaptoaniline with acid chlorides.

    Introduction of Fluorophenyl Group: This step involves the reaction of the benzothiazole derivative with 2-fluorophenylmethanol under suitable conditions.

    Cyclization to Form Pyrazolo-Thiazepinone Ring: The final step involves cyclization reactions to form the pyrazolo-thiazepinone ring system.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and fluorophenyl moieties, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with similar compounds such as:

The uniqueness of 1-(1,3-BENZOTHIAZOL-2-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific combination of these moieties, which may confer unique properties and applications.

Properties

Molecular Formula

C27H21FN4O2S2

Molecular Weight

516.6 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-4-[4-[(2-fluorophenyl)methoxy]phenyl]-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C27H21FN4O2S2/c1-16-24-25(17-10-12-19(13-11-17)34-14-18-6-2-3-7-20(18)28)35-15-23(33)30-26(24)32(31-16)27-29-21-8-4-5-9-22(21)36-27/h2-13,25H,14-15H2,1H3,(H,30,33)

InChI Key

WTSRIZFSMFMXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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